(2-Bromophenyl)(phenyl)methanol structure and properties
(2-Bromophenyl)(phenyl)methanol structure and properties
Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
(2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1), often referred to as 2-bromobenzhydrol, is a critical diarylmethyl scaffold in organic synthesis. It serves as a bifunctional building block, possessing both a reactive hydroxyl group and an ortho-bromoaryl moiety. This dual functionality makes it a "privileged structure" for two primary applications:
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Divergent Synthesis: Precursor to chiral diarylmethyl amines (antihistamines, antidepressants) and ethers.
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Annulation Chemistry: A substrate for Palladium-catalyzed intramolecular cyclization to generate fluoren-9-ol derivatives, key components in organic light-emitting diodes (OLEDs) and fused-ring pharmaceuticals.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic protocols, and mechanistic insights into its reactivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The steric bulk of the ortho-bromine atom influences the rotational barrier of the phenyl rings, affecting both the compound's crystallization and its reactivity in metal-catalyzed cross-couplings.
| Property | Value |
| IUPAC Name | (2-Bromophenyl)(phenyl)methanol |
| CAS Number | 59142-47-1 |
| Molecular Formula | C₁₃H₁₁BrO |
| Molecular Weight | 263.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74–76 °C (Lit.) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| pKa (Hydroxyl) | ~13.5 (Estimated) |
| Key Functional Groups | Secondary Alcohol (Benzylic), Aryl Bromide |
Validated Synthetic Protocols
Method A: Grignard Addition (Primary Route)
This route is preferred for laboratory-scale synthesis due to the availability of precursors. It involves the nucleophilic addition of phenylmagnesium bromide to 2-bromobenzaldehyde.
Mechanism: 1,2-Addition of organometallic nucleophile to aldehyde.
Protocol
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.
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Reagent Preparation: Charge the flask with 2-bromobenzaldehyde (18.5 g, 100 mmol) dissolved in anhydrous THF (50 mL). Cool to 0 °C.
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Addition: Add Phenylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) dropwise over 45 minutes.
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Critical Control Point: Maintain internal temperature <10 °C to prevent side reactions (e.g., Wurtz coupling or biphenyl formation).
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL).
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Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).
Method B: Reduction of 2-Bromobenzophenone (Alternative)
Used when the ketone precursor is readily available or requires prior functionalization.
Protocol
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Dissolve 2-bromobenzophenone (2.61 g, 10 mmol) in Methanol (30 mL).
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Add Sodium Borohydride (NaBH₄, 0.57 g, 15 mmol) portion-wise at 0 °C.
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Stir at room temperature for 1 hour.
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Quench with water, evaporate methanol, and extract with DCM. Yields are typically quantitative (>95%).
Synthesis Workflow Visualization
Figure 1: Comparative synthetic routes showing Grignard addition (top) and Ketone reduction (bottom).
Reactivity Profile & Mechanistic Insights[5]
The utility of (2-Bromophenyl)(phenyl)methanol lies in its ability to undergo orthogonal transformations at the alcohol and the bromide positions.
Intramolecular Pd-Catalyzed Cyclization (Fluorene Synthesis)
The most sophisticated application of this scaffold is the synthesis of Fluoren-9-ol via Palladium-catalyzed intramolecular C-H activation (Heck-type or C-H arylation).
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Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by electrophilic palladation of the pendant phenyl ring (or carbopalladation if an alkene is present), and reductive elimination.
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Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C.
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Significance: This reaction constructs the fluorene core, a fundamental unit in conductive polymers and OLED materials.
Chemoselective Oxidation
The benzylic alcohol can be oxidized back to 2-bromobenzophenone using mild oxidants like PCC, Dess-Martin Periodinane, or MnO₂. This is useful if the alcohol was used as a protecting group for the ketone during other transformations.
Substitution (SN1)
Treatment with SOCl₂ or PBr₃ converts the alcohol to the corresponding 2-bromobenzhydryl halide , a highly reactive electrophile used to alkylate amines (synthesizing antihistamine analogs) or thiols.
Cyclization Mechanism Visualization
Figure 2: Catalytic cycle for the intramolecular cyclization to Fluoren-9-ol.
Pharmaceutical & Material Applications[8][9][10]
Medicinal Chemistry (Diarylmethyl Scaffold)
The diarylmethyl moiety is pharmacophore found in numerous histamine H1 antagonists and anticholinergics.
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Precursor Utility: The 2-bromo group allows for late-stage diversification. For example, it can be converted to a nitrile (precursor to amidines) or cross-coupled to add heteroaryl groups, modifying the lipophilicity and potency of the drug candidate.
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Chiral Resolution: The racemic alcohol can be resolved using chiral HPLC or enzymatic esterification to yield enantiopure building blocks for asymmetric synthesis.
Materials Science (OLEDs)[8][9][10]
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Fluorene Derivatives: As detailed in Section 4.1, this compound is a direct precursor to 9-substituted fluorenes. These rigid, planar systems are essential for blue-light-emitting materials due to their high quantum efficiency and thermal stability.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
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¹H NMR (400 MHz, CDCl₃):
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δ 6.0–6.2 ppm (s, 1H): Characteristic singlet for the benzylic methine proton (CH -OH).
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δ 2.5–3.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
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δ 7.1–7.6 ppm (m, 9H): Aromatic protons. Look for the distinct splitting of the ortho-bromo ring protons (typically downfield doublet for the proton ortho to Br).
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¹³C NMR:
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δ ~74 ppm: Benzylic carbinol carbon.
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δ ~122 ppm: Aromatic C-Br carbon (distinctive quaternary signal).
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IR Spectroscopy:
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3300–3400 cm⁻¹: Broad O-H stretch.
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~600–700 cm⁻¹: C-Br stretch.
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Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store in a cool, dry place. While relatively stable, it should be kept away from strong oxidizing agents.
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Disposal: Dispose of as halogenated organic waste.
References
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Sigma-Aldrich. (2-Bromophenyl)(phenyl)methanol Product Sheet. Link
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PubChem. 2-Bromobenzyl alcohol (Related Isomer & Properties Data). National Library of Medicine. Link
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Shi, B. F., et al. (2008). "Palladium-Catalyzed Intramolecular C-H Activation: Synthesis of Fluoren-9-ones and Fluoren-9-ols." Angewandte Chemie International Edition. (Mechanistic basis for cyclization).[1]
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Matrix Fine Chemicals. (2-Bromophenyl)methanol Properties and Safety. Link
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ChemScene. Product Analysis: (2-Bromophenyl)(phenyl)methanol. Link
